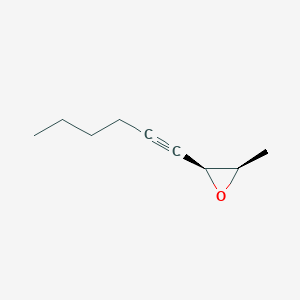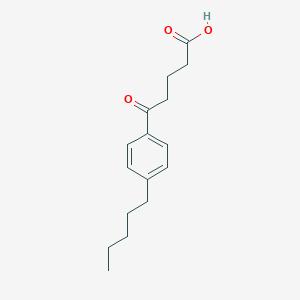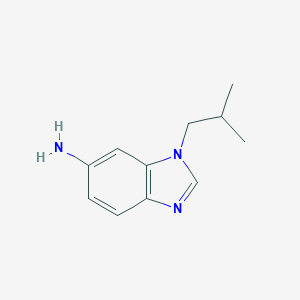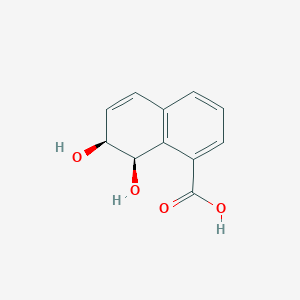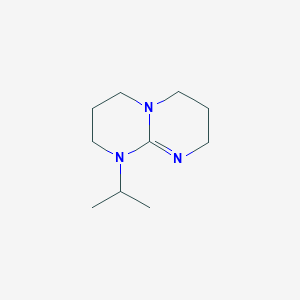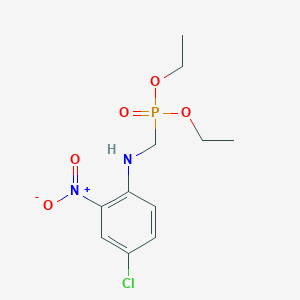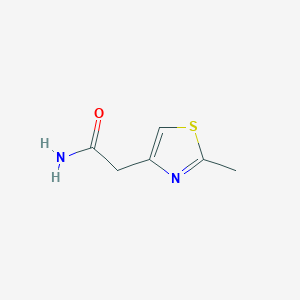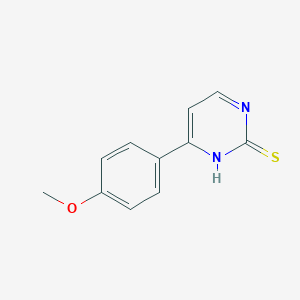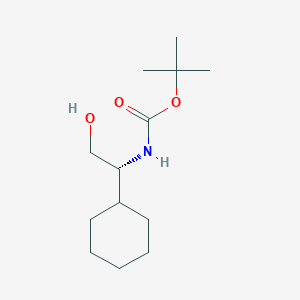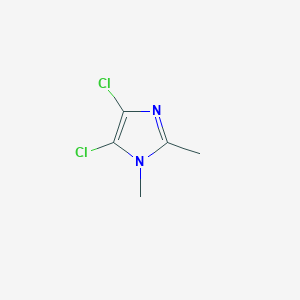
3-Methyl-1-octadecylimidazolium chloride
概要
説明
3-Methyl-1-octadecylimidazolium chloride is an ionic liquid with the molecular formula C22H43ClN2. It is part of the imidazolium family, which is known for its unique properties such as low volatility, high thermal stability, and excellent solubility in various organic and inorganic compounds . These characteristics make it a valuable compound in various scientific and industrial applications.
科学的研究の応用
3-Methyl-1-octadecylimidazolium chloride has a wide range of applications in scientific research:
Safety and Hazards
3-Methyl-1-octadecylimidazolium chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
The long-term toxicities of ionic liquids like 3-Methyl-1-octadecylimidazolium chloride over generations lacked intensive investigation . Therefore, future research should focus on understanding the potential risk for the aquatic ecosystem induced by ionic liquids and the damage done by these chemicals to the aquatic environment .
作用機序
Target of Action
The primary targets of 3-Methyl-1-octadecylimidazolium chloride are mosquito larvae and water fleas . The compound has been identified as a promising larvicide against these organisms .
Mode of Action
It has been observed that the compound exhibits high toxicity to mosquito larvae and water fleas . It is likely that the compound interacts with biological targets in these organisms, leading to their death.
Biochemical Pathways
The compound’s toxic effects suggest that it likely disrupts essential biological processes in the target organisms .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its bioavailability in aquatic environments.
Result of Action
The primary result of the action of this compound is the death of mosquito larvae and water fleas . The compound inhibits the survivorship, body length, and reproduction of these organisms .
Action Environment
The action of this compound is influenced by environmental factors. The compound is hard to degrade and can easily accumulate in the environment . This accumulation can lead to long-term toxicities, especially vital to estimate their potential risk . The compound’s effects can disappear in recovery tests of successive generations, suggesting that its impact may be mitigated over time .
生化学分析
Biochemical Properties
3-Methyl-1-octadecylimidazolium chloride can be used as a reaction medium for the hydrolysis of sucrose to form hydroxymethylfurfural in the presence of HCl and metal chloride catalyst . It can also act as a structure-directing agent during the preparation of organized mesoporous alumina
Cellular Effects
The exposure of this compound can inhibit the survivorship, body length, and reproduction of Moina macrocopa, a species of water flea . It exhibits a significant dose-related decrease
Temporal Effects in Laboratory Settings
Under experimental conditions, no degradation was found in the solution of this compound over a 96-hour period
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it exhibits high toxicity to Moina macrocopa
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-octadecylimidazolium chloride typically involves the alkylation of 1-methylimidazole with octadecyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or toluene under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The purification steps may include distillation, crystallization, and filtration to remove impurities and by-products .
化学反応の分析
Types of Reactions
3-Methyl-1-octadecylimidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide, iodide, or nitrate.
Oxidation and Reduction: The imidazolium ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium bromide or silver nitrate.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Substitution Reactions: The major products are the corresponding imidazolium salts with different anions.
Oxidation and Reduction: The products depend on the specific conditions and reagents used but may include various oxidized or reduced forms of the imidazolium ring.
類似化合物との比較
Similar Compounds
- 1-Methyl-3-octylimidazolium chloride
- 1-Dodecylpyridinium chloride
- 1-Hexadecyl-3-methylimidazolium methanesulfonate
Uniqueness
3-Methyl-1-octadecylimidazolium chloride stands out due to its longer alkyl chain, which enhances its hydrophobicity and ability to interact with lipid membranes. This makes it particularly effective in applications requiring strong interactions with hydrophobic environments, such as in drug delivery and antimicrobial formulations .
特性
IUPAC Name |
1-methyl-3-octadecylimidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;/h20-22H,3-19H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXGSWXECDJESI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370174 | |
| Record name | NSC-747269 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171058-19-8 | |
| Record name | NSC-747269 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC-747269 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


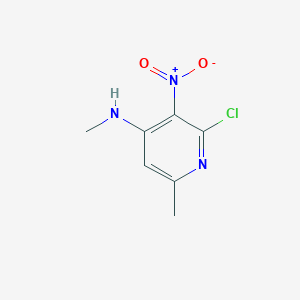
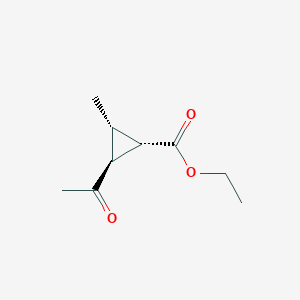
![2-(2-Hydroxy-2-methylpropyl)benzo[d]thiazol-7-ol](/img/structure/B69568.png)
